molecular formula C9H9BrFNO B13150188 (S)-8-Bromo-6-fluorochroman-4-amine

(S)-8-Bromo-6-fluorochroman-4-amine

Cat. No.: B13150188
M. Wt: 246.08 g/mol
InChI Key: NJWYNRUZEDPIDT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-8-Bromo-6-fluorochroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Bromo-6-fluorochroman-4-amine typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Fluorination: The fluorine atom is introduced at the 6th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Bromo-6-fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-8-Bromo-6-fluorochroman-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studying enzyme interactions and receptor binding.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-8-Bromo-6-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may act as an inhibitor or activator, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-8-Bromo-6-chlorochroman-4-amine
  • (S)-8-Bromo-6-methylchroman-4-amine
  • (S)-8-Bromo-6-ethylchroman-4-amine

Uniqueness

(S)-8-Bromo-6-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4S)-8-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

NJWYNRUZEDPIDT-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Br)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.